5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Overview
Description
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a chemical compound with the molecular formula C7H9N5O2 . It has a molecular weight of 195.18 . It is an intermediate of Penoxsulam, an acetolactate synthase inhibitor herbicide developed for controlling grasses, sedges, and broadleaf weeds in rice culture .
Synthesis Analysis
The synthesis of 2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo[4,3-c]-pyrimidine by reaction with methoxide in an alcohol solvent . Both rearrangement and, when the 5-substituent is chloro, methoxy substitution can be accomplished directly .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N5O2/c1-13-4-3-9-7(14-2)12-5(4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) .Physical And Chemical Properties Analysis
This compound appears as an off-white to yellow powder or crystals . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Structural Studies
Chemical Synthesis and Nitration
Research has shown that the nitration of azolo[1,5-a]pyrimidin-7-amines, which is structurally related to 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine, can lead to products in the pyrimidine and/or pyrazole ring. This is significant in chemical synthesis for the creation of new compounds (Gazizov et al., 2020).
Structural Analysis
The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a compound closely related to 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine, has been analyzed. In the crystal, molecules form inversion dimers and are packed into layers by π-stacking interactions, which is crucial for understanding the physical properties of these compounds (Repich et al., 2017).
Chemical Reactions and Transformations
Ring Rearrangement
The [1,2,4]-triazolo[1,5-a]pyrimidines, related to the query compound, can undergo Dimroth rearrangement. This rearrangement is crucial in the synthesis of various substituted pyrimidines, which have potential applications in medicinal chemistry (Salgado et al., 2011).
Thermolysis Studies
Thermolysis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are structurally related, leads to new pyrimidine derivatives. Understanding these reactions is important for developing novel synthetic methods in chemistry (Hori et al., 1985).
Biological Activities and Applications
Antimicrobial and Antifungal Activities
Compounds like (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, related to the query compound, exhibit antimicrobial and antifungal activities. These activities are valuable for the development of new drugs and treatments (Komykhov et al., 2017).
Anti-epileptic Activities
Novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, closely related to the query compound, have shown promising anti-epileptic activities. This research is significant for the development of new therapeutic agents for epilepsy (Ding et al., 2019).
Environmental Applications
- Herbicidal Activity: 1,2,4-Triazolo[1,5-a] pyrimidine derivatives have been shown to possess excellent herbicidal activities. This application is important in agricultural chemistry for the development of new herbicides (Shen De-long, 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-13-4-3-9-7(14-2)12-5(4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPBHJHAPAUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N2C1=NC(=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466114 | |
Record name | 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
CAS RN |
219715-62-5 | |
Record name | 5,8-Dimethoxy(1,2,4)triazolo(1,5-C)pyrimidin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-2-amine, 5,8-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,8-DIMETHOXY(1,2,4)TRIAZOLO(1,5-C)PYRIMIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0129526470 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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